molecular formula C14H13Cl3N2 B7546911 N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine

N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine

Cat. No.: B7546911
M. Wt: 315.6 g/mol
InChI Key: UZTUVINGZJOIJF-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a trichloromethyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine typically involves the reaction of 4-aminopyridine with 2,2,2-trichloro-1-(4-methylphenyl)ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dechlorinated derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloromethyl group is known to enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-3-amine
  • N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-2-amine
  • N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyrimidin-4-amine

Uniqueness

N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichloromethyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl3N2/c1-10-2-4-11(5-3-10)13(14(15,16)17)19-12-6-8-18-9-7-12/h2-9,13H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTUVINGZJOIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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